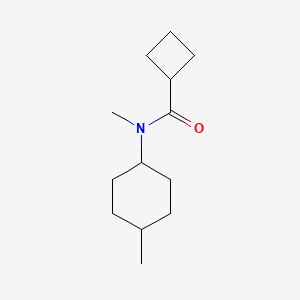
N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide, also known as 4-AN, is a synthetic compound that belongs to the class of amides. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models, making it a promising candidate for the development of new painkillers. In addition, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide reduces the production of prostaglandins, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in melanin synthesis, making it a potential candidate for the treatment of hyperpigmentation disorders. It has also been shown to have antioxidant properties, which may contribute to its potential anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide is its high potency, which allows for the use of lower doses in experiments. It also has a relatively long half-life, which allows for sustained effects. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide. One potential direction is the development of new painkillers based on the compound, which may have fewer side effects than current treatments. Another direction is the investigation of the compound's potential anti-cancer effects, which may lead to the development of new cancer treatments. Additionally, further studies are needed to fully understand the compound's mechanism of action and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 3-acetamido-4-fluoroaniline in the presence of a base such as triethylamine to yield the final product. The synthesis method has been optimized to produce high yields of the compound with high purity, making it suitable for various scientific applications.
Propiedades
IUPAC Name |
N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-10-3-5-12(6-4-10)16(21)19-13-7-8-14(17)15(9-13)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEFGOWXQGYHQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)

![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)




